2-Isopropylisonicotinic acid hydrochloride
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Overview
Description
2-Isopropylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of isonicotinic acid, where the isopropyl group is attached to the second position of the pyridine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylisonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Isopropylisonicotinic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A parent compound with similar structural features but without the isopropyl group.
2-Methylisonicotinic acid: A derivative with a methyl group instead of an isopropyl group.
2-Ethylisonicotinic acid: A derivative with an ethyl group instead of an isopropyl group.
Uniqueness
2-Isopropylisonicotinic acid hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-propan-2-ylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(2)8-5-7(9(11)12)3-4-10-8;/h3-6H,1-2H3,(H,11,12);1H |
InChI Key |
KRHPUWGEJLIZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)O.Cl |
Origin of Product |
United States |
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